molecular formula C12H15F2N B2528612 1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine CAS No. 1596616-48-6

1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine

Cat. No.: B2528612
CAS No.: 1596616-48-6
M. Wt: 211.256
InChI Key: XAQYKQZQKDJKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine is a fluorinated secondary amine featuring a cyclopentane ring substituted with a 2,6-difluorobenzyl group. Its molecular formula is C₁₃H₁₆F₂N, with a molecular weight of 224.27 g/mol (calculated based on structural composition) . The compound is notable for its compact bicyclic structure, which balances lipophilicity and conformational rigidity.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-10-4-3-5-11(14)9(10)8-12(15)6-1-2-7-12/h3-5H,1-2,6-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQYKQZQKDJKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=C(C=CC=C2F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596616-48-6
Record name 1-[(2,6-difluorophenyl)methyl]cyclopentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine typically involves the following steps:

    Formation of the 2,6-Difluorophenylmethyl Intermediate:

    Cyclopentanone Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products Formed:

Scientific Research Applications

Key Synthetic Routes:

  • Formation of the 2,6-Difluorophenylmethyl Intermediate : This step involves standard organic synthesis techniques.
  • Cyclopentanone Reaction : The cyclopentane framework is introduced through a reaction with cyclopentanone under controlled conditions.

Chemistry

1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions such as oxidation and reduction.

Biology

The compound is being investigated for its potential as a ligand in receptor binding studies. Its ability to form hydrogen bonds due to the amine group and engage in hydrophobic interactions via the difluorophenyl group may modulate enzyme or receptor activity, leading to various biological effects.

Medicine

Preliminary studies suggest that this compound may have therapeutic potential. It has been explored for its binding affinity to specific receptors related to neurotransmitter systems, indicating possible applications in treating conditions associated with neurotransmitter imbalances .

Therapeutic Potential

Research indicates that this compound could inhibit fatty acid synthase (FASN), an enzyme linked to various metabolic disorders including obesity and cancer. Inhibitors of FASN have shown promise in reducing cell proliferation in cancer models and may also play a role in managing conditions like acne by regulating lipid production .

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size Variations

(a) Cyclohexane Analogue: 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine hydrochloride
  • Molecular Formula : C₁₃H₁₈ClF₂N (hydrochloride salt) .
  • Key Differences :
    • The cyclohexane ring introduces increased steric bulk and enhanced lipophilicity compared to the cyclopentane core.
    • The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
  • Synthetic Yield: Not explicitly reported, but salt formation suggests optimization for pharmaceutical applications.
(b) Cyclobutane Derivative: 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride
  • Molecular Formula : C₁₀H₁₀F₄N·HCl .
  • Additional fluorine atoms on the cyclobutane enhance electron-withdrawing effects, which may improve metabolic stability but reduce membrane permeability .

Backbone Modifications

(a) Ethane Backbone: (R)-1-(2,6-Difluorophenyl)ethan-1-amine hydrochloride
  • Molecular Formula : C₈H₈ClF₂N .
  • Key Differences :
    • Linear ethane backbone replaces the cyclopentane ring, reducing conformational restriction.
    • The (R)-enantiomer highlights stereochemical influences on receptor interactions, a factor absent in the achiral cyclopentane analogue .
(b) Heterocyclic Core: Rufinamide (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)
  • Molecular Formula : C₁₀H₈F₂N₄O .
  • Key Differences :
    • The triazole-carboxamide scaffold replaces the cyclopentane-amine, enabling hydrogen-bonding interactions with biological targets.
    • Clinically approved for epilepsy, demonstrating the therapeutic relevance of the 2,6-difluorobenzyl group in anticonvulsant activity .

Structural and Functional Insights

  • Fluorine Substitution : The 2,6-difluorophenyl group is a common motif across analogues, contributing to enhanced metabolic stability and π-stacking interactions in target binding .
  • Ring Size Impact :
    • Cyclopentane: Optimal balance between rigidity and flexibility for membrane penetration.
    • Cyclohexane: Increased hydrophobicity may limit CNS penetration but improve depot effects.
    • Cyclobutane: High ring strain could favor specific conformational locking in active sites .
  • Salt Forms : Hydrochloride salts (e.g., cyclohexane analogue) improve solubility but may require additional formulation steps .

Biological Activity

1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine is an organic compound notable for its unique structural features, which include a cyclopentanamine moiety linked to a 2,6-difluorophenyl group. Its molecular formula is C11H13F2N, and it is often studied for its potential biological activities and therapeutic applications. This compound has garnered interest in medicinal chemistry due to the presence of fluorine atoms, which can significantly enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The amine group allows for hydrogen bonding with biological molecules, while the difluorophenyl group engages in hydrophobic interactions. These interactions can modulate the activity of specific enzymes or receptors, leading to various biological effects such as modulation of neurotransmitter systems.

Therapeutic Potential

Preliminary studies indicate that this compound may have therapeutic applications in pharmacology. Its binding affinity to specific receptors suggests potential uses in treating conditions related to neurotransmitter imbalances. Ongoing research aims to elucidate its mechanisms of action and explore its efficacy in different biological contexts.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(2,6-Dichlorophenyl)cyclopentanamineChlorine atoms instead of fluorineDifferent reactivity and potential therapeutic effects
1-(2,6-Dimethylphenyl)cyclopentanamineMethyl groups instead of fluorineAltered chemical properties and receptor interactions
N-[(2,4-difluorophenyl)methyl]cyclopentanamineSimilar difluorophenyl structureVariations in binding affinity and biological effects

This table illustrates how the presence of fluorine enhances the compound's stability and lipophilicity compared to its chlorinated or methylated analogs .

Binding Studies

Research has focused on binding studies that assess the interaction between this compound and various receptors. These studies typically involve radiolabeled ligands and competitive binding assays to determine the affinity and specificity of the compound for target receptors.

In Vivo Studies

In vivo studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies often involve animal models to assess its therapeutic potential and side effects. Preliminary findings suggest that it may exhibit favorable pharmacological profiles, although further research is needed to confirm these results.

Toxicology Assessments

Toxicology assessments are crucial for understanding the safety profile of this compound. Initial studies indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological evaluations are ongoing to ensure safety for potential clinical applications .

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain 0–5°C during benzylation to minimize side reactions.
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) can enhance coupling efficiency in reductive steps .
  • Yield Improvement : Use excess benzyl halide (1.2–1.5 equivalents) and monitor reaction progress via TLC .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm, doublet splitting due to 2,6-difluoro substitution) and cyclopentane methylene groups (δ 1.5–2.5 ppm) .
    • ¹⁹F NMR : Confirm fluorine positions (δ -110 to -115 ppm for aromatic fluorines) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 240.116 (C₁₃H₁₆F₂N) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. Key Considerations :

  • Isomer Detection : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers if asymmetric synthesis is attempted .

Advanced: How can researchers address contradictory biological activity data for this compound across different assay systems?

Methodological Answer:
Contradictions may arise from assay-specific variables:

Receptor Binding Assays :

  • Use radioligand displacement (e.g., ³H-labeled serotonin or dopamine receptor ligands) to quantify affinity (Kᵢ). Compare results across cell lines (e.g., HEK293 vs. CHO) .

Functional Activity :

  • Perform cAMP or calcium flux assays to distinguish agonist/antagonist behavior .

Metabolic Stability :

  • Test liver microsome stability (human vs. rodent) to identify species-dependent metabolism .

Q. Data Reconciliation :

  • Normalize results to internal controls (e.g., reference agonists/antagonists).
  • Use molecular docking (AutoDock Vina) to predict binding modes and explain assay discrepancies .

Advanced: What strategies improve enantiomeric purity during asymmetric synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts : Employ (R)- or (S)-BINAP ligands with ruthenium catalysts for enantioselective hydrogenation of imine intermediates .
  • Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) in solvent-free systems to resolve racemic mixtures .
  • Chromatographic Separation :
    • Simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Q. Quality Control :

  • Monitor enantiomeric excess (ee) via chiral GC or HPLC. Target ee >99% for pharmacological studies .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .
  • Waste Management : Collect halogenated waste separately; neutralize acidic/basic residues before disposal .
  • Spill Response : Absorb with inert material (e.g., vermiculite) and treat with 10% NaOH solution to degrade reactive intermediates .

Advanced: How does the electronic effect of the 2,6-difluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electron-Withdrawing Effect : The fluorine atoms reduce electron density on the benzyl carbon, enhancing susceptibility to nucleophilic attack .
  • Steric Considerations : The 2,6-substitution pattern minimizes steric hindrance compared to bulkier substituents (e.g., Cl or OMe), facilitating SN2 mechanisms .

Q. Experimental Validation :

  • Perform Hammett studies with substituted benzyl analogs to quantify electronic effects .
  • Compare reaction rates (k) using kinetic profiling via UV-Vis or NMR .

Basic: What are the potential biological targets of this compound based on structural analogs?

Methodological Answer:

  • Monoamine Transporters : Structural similarity to arylcycloalkylamines suggests activity at serotonin (SERT) or dopamine (DAT) transporters .
  • GPCRs : Docking studies predict affinity for 5-HT₁A/₂A receptors due to the fluorophenyl moiety’s π-π stacking potential .

Q. Screening Workflow :

In Silico Screening : Use SwissTargetPrediction to identify putative targets.

In Vitro Validation : Radioligand binding assays against a panel of 50 GPCRs .

Advanced: How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts (e.g., 1:1 molar ratio with HCl in ethanol) to enhance aqueous solubility .
  • Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations for intravenous administration .
  • Prodrug Design : Introduce phosphate or ester groups at the amine for hydrolytic activation in vivo .

Q. Characterization :

  • Measure logP via shake-flask method (target logP <3 to ensure CNS penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.